REACTION_CXSMILES
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[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([N+:11]([O-])=O)=[CH:10][C:5]=2[N:4]=[C:3]1[NH2:14].NN>C(O)C>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[N:4]=[C:3]1[NH2:14]
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Name
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|
Quantity
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0.19 g
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Type
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reactant
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Smiles
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CN1C(=NC2=C1C=CC(=C2)[N+](=O)[O-])N
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
NN
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to be consumed
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Type
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TEMPERATURE
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Details
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the reaction was cooled to rt
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
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Name
|
|
Type
|
product
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Smiles
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CN1C(=NC2=C1C=CC(=C2)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |